[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone [R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 188559-05-9
VCID: VC20804801
InChI: InChI=1S/C14H15NO3/c1-2-3-9-13(16)15-12(10-18-14(15)17)11-7-5-4-6-8-11/h3-9,12H,2,10H2,1H3/b9-3+/t12-/m0/s1
SMILES: CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone

CAS No.: 188559-05-9

Cat. No.: VC20804801

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone - 188559-05-9

Specification

CAS No. 188559-05-9
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name (4R)-3-[(E)-pent-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C14H15NO3/c1-2-3-9-13(16)15-12(10-18-14(15)17)11-7-5-4-6-8-11/h3-9,12H,2,10H2,1H3/b9-3+/t12-/m0/s1
Standard InChI Key IIIXNQYVSNHXHJ-KBNZMGLGSA-N
Isomeric SMILES CC/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
SMILES CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2
Canonical SMILES CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator